molecular formula C11H21ClN2O B1646813 Cyclohexyl(piperazino)methanone hydrochloride CAS No. 81486-91-1

Cyclohexyl(piperazino)methanone hydrochloride

Cat. No. B1646813
CAS RN: 81486-91-1
M. Wt: 232.75 g/mol
InChI Key: FBTBZOJNRCJVRU-UHFFFAOYSA-N
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Patent
US04492698

Procedure details

14.3 g (0.05 mole) of 1-cyclohexanecarbonyl-4-benzylpiperazine dissolved in 250 ml of ethanol and acidified with conc. HCl was treated with hydrogen over a palladium catalyst at 1500 psi and 100° C. The catalyst was removed by filtration and the solvent removed under reduced pressure. The residue was dissolved in isopropanol. On short standing a white crystalline precipitate appeared which was collected by filtration to give 10.0 g of 1-cyclohexanecarbonylpiperazine hydrochloride.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([N:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][CH2:10]2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:22].[H][H]>C(O)C.[Pd]>[ClH:22].[CH:1]1([C:7]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:5.6|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)N1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.